molecular formula C14H26N2O2 B1397083 Tert-butyl 3-(piperidin-3-YL)pyrrolidine-1-carboxylate CAS No. 874218-25-4

Tert-butyl 3-(piperidin-3-YL)pyrrolidine-1-carboxylate

Cat. No.: B1397083
CAS No.: 874218-25-4
M. Wt: 254.37 g/mol
InChI Key: BXOITTLUZJMZAM-UHFFFAOYSA-N
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Description

Tert-butyl 3-(piperidin-3-YL)pyrrolidine-1-carboxylate: is an organic compound commonly used in synthetic chemistry. It is characterized by its tert-butyl ester group attached to a pyrrolidine ring, which is further substituted with a piperidine moiety. This compound is often utilized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(piperidin-3-YL)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,4-diaminobutane.

    Introduction of the Piperidine Moiety: The piperidine ring is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the pyrrolidine ring.

    Esterification: The final step involves the esterification of the carboxyl group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group of the ester, converting it into an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine:

  • Utilized in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.

Industry:

  • Applied in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3-(piperidin-3-YL)pyrrolidine-1-carboxylate is primarily related to its role as an intermediate in synthetic pathways. It acts as a precursor that undergoes various chemical transformations to yield the desired end products. The molecular targets and pathways involved depend on the specific reactions and applications it is used for.

Comparison with Similar Compounds

  • Tert-butyl ®-piperidin-3-ylcarbamate
  • Tert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate

Comparison:

  • Tert-butyl ®-piperidin-3-ylcarbamate: Similar in structure but differs in the position and nature of the substituents on the piperidine ring.
  • Tert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate: Contains a bromophenyl group, which imparts different chemical properties and reactivity compared to tert-butyl 3-(piperidin-3-YL)pyrrolidine-1-carboxylate.

The uniqueness of this compound lies in its specific combination of functional groups, making it a versatile intermediate in various synthetic applications.

Properties

IUPAC Name

tert-butyl 3-piperidin-3-ylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-8-6-12(10-16)11-5-4-7-15-9-11/h11-12,15H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXOITTLUZJMZAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001186057
Record name 1,1-Dimethylethyl 3-(3-piperidinyl)-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001186057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874218-25-4
Record name 1,1-Dimethylethyl 3-(3-piperidinyl)-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874218-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3-(3-piperidinyl)-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001186057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-(piperidin-3-YL)pyrrolidine-1-carboxylate
Reactant of Route 2
Tert-butyl 3-(piperidin-3-YL)pyrrolidine-1-carboxylate
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Tert-butyl 3-(piperidin-3-YL)pyrrolidine-1-carboxylate
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Tert-butyl 3-(piperidin-3-YL)pyrrolidine-1-carboxylate
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Tert-butyl 3-(piperidin-3-YL)pyrrolidine-1-carboxylate
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Tert-butyl 3-(piperidin-3-YL)pyrrolidine-1-carboxylate

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